![molecular formula C26H21N3O5 B6490562 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1358478-72-4](/img/structure/B6490562.png)
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C26H21N3O5 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.14812078 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H21N3O4 with a molecular weight of approximately 439.5 g/mol. It features a complex structure that includes an isoquinoline core and oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds containing oxadiazole rings have demonstrated significant activity against various pathogens including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Properties
Compounds with similar structural motifs have shown promise as anti-inflammatory agents. The inhibition of cyclooxygenase (COX) enzymes is a common pathway for these compounds. Selective COX-II inhibitors derived from oxadiazoles have been reported to exhibit potent anti-inflammatory effects with minimal side effects compared to traditional NSAIDs .
Anticancer Potential
The isoquinoline scaffold is well-studied for its anticancer properties. Research has indicated that derivatives can induce apoptosis in cancer cells through various pathways including the inhibition of topoisomerase II and modulation of signaling pathways involved in cell proliferation .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as COX-I and COX-II, leading to reduced inflammation and pain.
- Interference with Cell Signaling : Oxadiazole derivatives can modulate signaling pathways that control cell growth and apoptosis, contributing to their anticancer effects.
- Antimicrobial Action : The presence of the oxadiazole ring enhances the ability to penetrate microbial membranes, leading to increased efficacy against bacterial and fungal strains.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Study : A series of oxadiazole derivatives were tested against various bacteria and fungi, showing significant inhibition zones in disk diffusion assays .
- Anti-inflammatory Research : A comparative study on oxadiazole derivatives demonstrated that certain modifications increased selectivity towards COX-II while reducing gastrointestinal side effects associated with non-selective NSAIDs .
- Cancer Cell Line Testing : A derivative similar to the compound was evaluated against multiple cancer cell lines (e.g., HepG2, DLD) showing selective cytotoxicity at low concentrations .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. The structure of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one suggests potential interactions with cancer cell signaling pathways. For instance, the incorporation of oxadiazole rings has been linked to the inhibition of tumor growth in various cancer models due to their ability to interfere with DNA replication and repair mechanisms .
2. Antimicrobial Properties
Research has demonstrated that compounds containing oxadiazole moieties possess antimicrobial activity. The specific compound has shown efficacy against both gram-positive and gram-negative bacteria. This property is particularly valuable in the development of new antibiotics as resistance to existing drugs continues to rise .
3. Neuroprotective Effects
The isoquinoline structure is known for its neuroprotective properties. Studies suggest that derivatives similar to this compound may protect neuronal cells from oxidative stress and apoptosis. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for applications in OLED technology. Its ability to emit light efficiently when subjected to an electric current can be harnessed in the development of next-generation display technologies .
2. Photovoltaic Cells
Research into the photovoltaic properties of oxadiazole-containing compounds indicates their potential use in solar cells. The compound's ability to absorb light and convert it into electrical energy could contribute to more efficient solar energy harvesting solutions .
Biological Research
1. Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding drug interactions and the biochemical mechanisms underlying disease states .
2. Molecular Probes
Due to its structural features, this compound can serve as a molecular probe in various biological assays. Its fluorescent properties allow it to be used in imaging techniques to study cellular processes and interactions at a molecular level .
Case Studies
Properties
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-31-18-8-6-7-17(13-18)29-15-23(21-9-4-5-10-22(21)26(29)30)25-27-24(28-34-25)16-11-19(32-2)14-20(12-16)33-3/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMHIVORXQWLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.